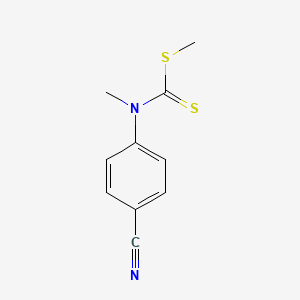
Methyl (4-cyanophenyl)methylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-cyanophenyl)methylcarbamodithioate is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33. It is primarily used in proteomics research and is known for its unique structure, which includes a cyanophenyl group and a carbamodithioate moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-cyanophenyl)methylcarbamodithioate typically involves the reaction of 4-cyanobenzyl chloride with potassium thiocarbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Methyl (4-cyanophenyl)methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (4-cyanophenyl)methylcarbamodithioate is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (4-cyanophenyl)methylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl (4-nitrophenyl)methylcarbamodithioate
- Methyl (4-methoxyphenyl)methylcarbamodithioate
- Methyl (4-chlorophenyl)methylcarbamodithioate
Uniqueness
Methyl (4-cyanophenyl)methylcarbamodithioate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific research and industrial applications .
特性
分子式 |
C10H10N2S2 |
|---|---|
分子量 |
222.3 g/mol |
IUPAC名 |
methyl N-(4-cyanophenyl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S2/c1-12(10(13)14-2)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |
InChIキー |
TVHLOWRJKSPLHT-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)C#N)C(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


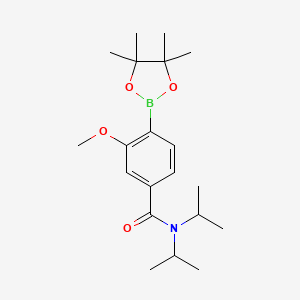
![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)
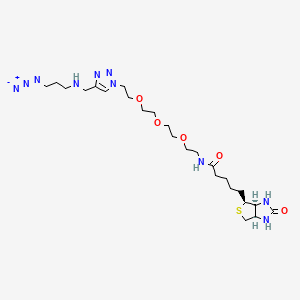
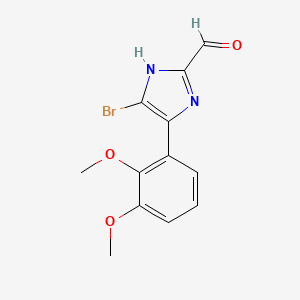

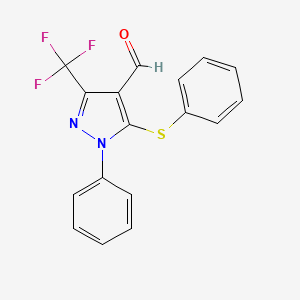
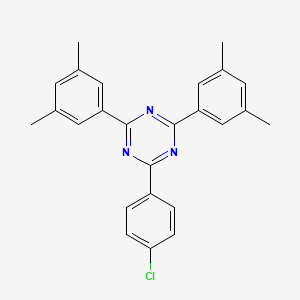
![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)
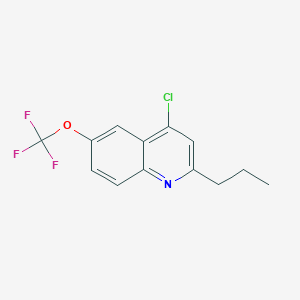

![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)

![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
